molecular formula C9H17NO2Si B2950056 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile CAS No. 112799-02-7

4-[(trimethylsilyl)oxy]oxane-4-carbonitrile

Cat. No.: B2950056
CAS No.: 112799-02-7
M. Wt: 199.325
InChI Key: BIESIDUKHVASOR-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile is a substituted tetrahydro-2H-pyran derivative featuring a trimethylsilyloxy (TMS-O) group and a nitrile moiety at the 4-position of the oxane ring. The molecular formula is C₉H₁₇NO₂Si, with an average molecular weight of 211.33 g/mol. The TMS-O group enhances lipophilicity and steric bulk, influencing solubility in organic solvents and stability against nucleophilic attack. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in silylation reactions or as a precursor for functionalized heterocycles .

Properties

IUPAC Name

4-trimethylsilyloxyoxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2Si/c1-13(2,3)12-9(8-10)4-6-11-7-5-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESIDUKHVASOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCOCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112799-02-7
Record name 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile typically involves the reaction of oxane derivatives with trimethylsilyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxane-4-carboxylic acid derivatives, primary amines, and various substituted oxane derivatives .

Scientific Research Applications

4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its trimethylsilyl group provides stability and reactivity, allowing it to participate in diverse chemical transformations .

Comparison with Similar Compounds

The structural and functional similarities of 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile to other oxane-carbonitrile derivatives and related nitriles are analyzed below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Substituent-Driven Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Trimethylsilyloxy (-OTMS) at C4 C₉H₁₇NO₂Si 211.33 High lipophilicity, synthetic intermediate
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile 4-(Trifluoromethyl)benzyl at C4 C₁₄H₁₄F₃NO 269.26 Enhanced electronic effects (CF₃ group); potential liquid crystal applications
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile 4-Benzyloxyphenyl at C4 C₁₉H₁₉NO₂ 293.36 Bulky aryl group; intermediate for pharmaceuticals
Oxane-4-carbonitrile (base structure) No substituent at C4 C₆H₉NO 111.14 Simple nitrile; foundational scaffold for derivatization

Key Observations :

  • Electronic Effects : The electron-withdrawing CF₃ group in the trifluoromethyl derivative enhances polarity, whereas the TMS-O group is electron-donating via σ-conjugation .
  • Solubility: The TMS-O group increases lipophilicity, making the compound more soluble in non-polar solvents compared to polar derivatives like 4′-methoxybiphenyl-4-carbonitrile .
Functional Group Comparisons
Compound Class Example Compound Functional Group Applications Reference
Alkoxy-Substituted Nitriles 4′-Octyloxybiphenyl-4-carbonitrile Alkoxy (-OC₈H₁₇) Liquid crystals (mesogenic properties)
Fluorinated Nitriles 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile Fluorophenyl + ketone Pharmaceuticals (kinase inhibition)
Aryl-Substituted Oxanes 4-(4-Methoxyphenyl)benzonitrile Methoxyphenyl OLED materials, charge transport
Silyl-Protected Derivatives This compound TMS-O Protecting group strategies, intermediates

Key Observations :

  • Liquid Crystal Potential: Alkoxy-substituted nitriles (e.g., 4-propoxy-biphenyl-4-carbonitrile) exhibit mesogenic behavior due to flexible alkyl chains, while the TMS-O derivative’s rigidity may limit such applications .
  • Pharmacological Relevance : Fluorinated nitriles (e.g., 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile) are common in drug discovery, whereas the TMS-O derivative is more niche in synthesis .

Key Observations :

  • Safety : Nitriles generally require careful handling due to toxicity risks (e.g., cyanide release under extreme conditions). The TMS-O group may reduce volatility compared to smaller substituents .
  • Thermal Stability : Alkoxy-substituted biphenyls exhibit higher thermal stability in liquid crystal phases compared to silylated oxanes .

Biological Activity

4-[(trimethylsilyl)oxy]oxane-4-carbonitrile is a compound with the molecular formula C9_9H17_{17}NO2_2Si and a molecular weight of 199.325 g/mol. Its unique structure, characterized by a trimethylsilyl ether and a nitrile functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H17_{17}NO2_2Si
  • Molecular Weight : 199.325 g/mol
  • InChI : InChI=1S/C9H17NO2Si/c1-13(2,3)12-9(8-10)4-6-11-7-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds containing oxetane or similar functional groups can exhibit significant cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

Recent research has demonstrated that oxetane-containing compounds can possess micromolar cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PANC-1 (pancreatic cancer). For instance, one study reported GI50_{50} values as low as 0.47 ± 0.02 μM against MCF-7 cells, indicating potent antiproliferative effects .

Table 1: Cytotoxicity of Oxetane Analogues

CompoundCell LineGI50_{50} (μM)Mechanism of Action
This compoundMCF-70.47 ± 0.02Cytotoxicity via unknown target
OXi8006MCF-70.50 ± 0.01Inhibition of tubulin polymerization
Other analoguesMDA-MB-231>20Weak inhibition of tubulin polymerization

Mechanistic Insights

The cytotoxic effects observed in these studies may not solely arise from tubulin polymerization inhibition, as many oxetane analogues demonstrated limited activity in this area despite their significant antiproliferative properties. This suggests alternative mechanisms may be involved, potentially targeting other cellular pathways or structures .

Pharmacological Potential

The pharmacological implications of this compound extend beyond oncology. Its structural features indicate potential utility in treating neurodegenerative diseases, as suggested by related compounds that have shown efficacy in preclinical models . The trimethylsilyl group may enhance bioavailability and stability, making it a candidate for further development.

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